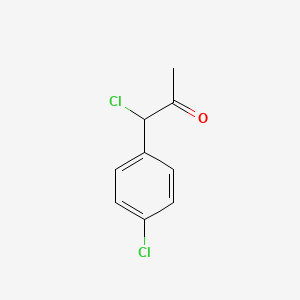
1-Chloro-1-(4-chlorophenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-1-(4-chlorophenyl)propan-2-one, also known as 4’-Chloropropiophenone, is an organic compound with the molecular formula C9H9ClO. It is a chlorinated derivative of propiophenone and is characterized by the presence of a chloro group attached to both the phenyl ring and the carbonyl carbon. This compound is of interest due to its applications in organic synthesis and potential biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Chloro-1-(4-chlorophenyl)propan-2-one can be synthesized through various methods. One common approach involves the Friedel-Crafts acylation of 4-chlorobenzene with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of safer solvents and optimized reaction conditions can further improve the scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-1-(4-chlorophenyl)propan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction: The carbonyl group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile at elevated temperatures.
Reduction: Conducted in anhydrous solvents such as tetrahydrofuran or diethyl ether under inert atmosphere.
Oxidation: Performed in aqueous or organic solvents with controlled addition of oxidizing agents.
Major Products:
Nucleophilic Substitution: Yields substituted derivatives depending on the nucleophile used.
Reduction: Produces 1-(4-chlorophenyl)propan-2-ol.
Oxidation: Results in 1-(4-chlorophenyl)propanoic acid or other oxidized products.
Applications De Recherche Scientifique
1-Chloro-1-(4-chlorophenyl)propan-2-one has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Material Science: Employed in the development of novel materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 1-Chloro-1-(4-chlorophenyl)propan-2-one involves its interaction with various molecular targets. The chloro and carbonyl groups play a crucial role in its reactivity and biological activity. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to potential inhibition of enzymes or disruption of cellular processes .
Comparaison Avec Des Composés Similaires
1-(4-Chlorophenyl)-2-cyclopropyl-propan-1-one: Shares structural similarities but differs in the presence of a cyclopropyl group.
4-Chloropropiophenone: Lacks the additional chloro group on the carbonyl carbon.
1-(4-Chlorophenyl)-3-(2-methoxyanilino)propan-1-one: Contains a methoxy group and an anilino substituent.
Uniqueness: 1-Chloro-1-(4-chlorophenyl)propan-2-one is unique due to its dual chloro substitution, which imparts distinct chemical reactivity and potential biological activities compared to its analogs .
Propriétés
Numéro CAS |
23022-80-2 |
|---|---|
Formule moléculaire |
C9H8Cl2O |
Poids moléculaire |
203.06 g/mol |
Nom IUPAC |
1-chloro-1-(4-chlorophenyl)propan-2-one |
InChI |
InChI=1S/C9H8Cl2O/c1-6(12)9(11)7-2-4-8(10)5-3-7/h2-5,9H,1H3 |
Clé InChI |
GYFICIDREQOONV-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C1=CC=C(C=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



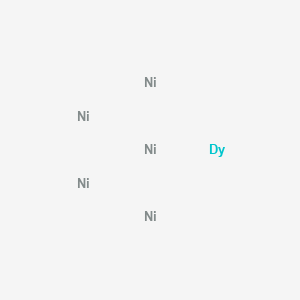
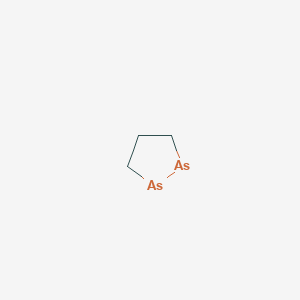
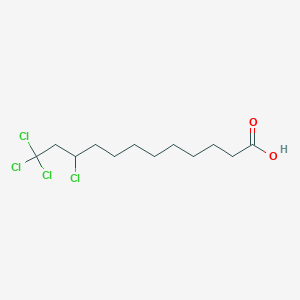
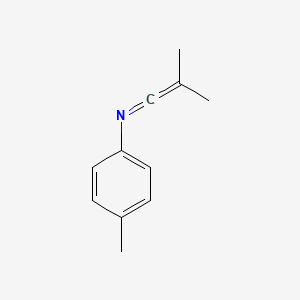
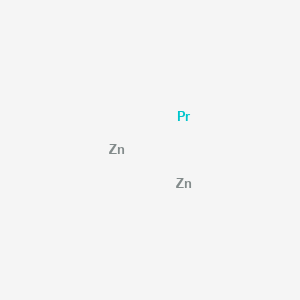
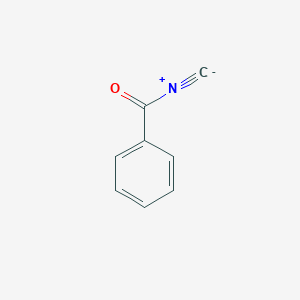
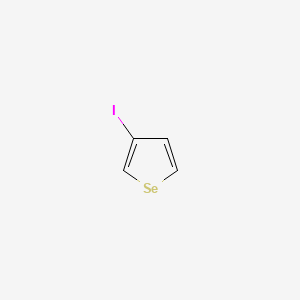

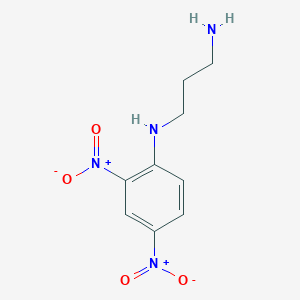



![Methyl 3-[methoxy(phenyl)phosphoryl]propanoate](/img/structure/B14710341.png)
